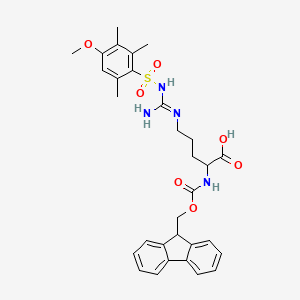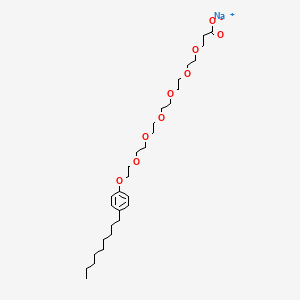
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with different molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then reacted with chloroacetic acid to introduce the carboxylic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reaction systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt involves its interaction with molecular structures through its hydrophobic and hydrophilic regions. The nonylphenoxy group interacts with hydrophobic regions, while the hexaoxaheneicosanoic acid moiety interacts with hydrophilic regions. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol Ethoxylates: Similar in structure but lack the carboxylic acid group.
Polyethylene Glycol Esters: Have similar surfactant properties but different molecular structures.
Sodium Dodecyl Sulfate: Another surfactant with a different chemical structure but similar applications.
Uniqueness
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is unique due to its specific combination of nonylphenoxy and hexaoxaheneicosanoic acid moieties, which provide distinct surfactant properties and versatility in various applications.
Properties
CAS No. |
70179-80-5 |
|---|---|
Molecular Formula |
C30H51NaO9 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
sodium;3-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52O9.Na/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-30(31)32;/h10-13H,2-9,14-27H2,1H3,(H,31,32);/q;+1/p-1 |
InChI Key |
UODHMFYIVNJKSA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



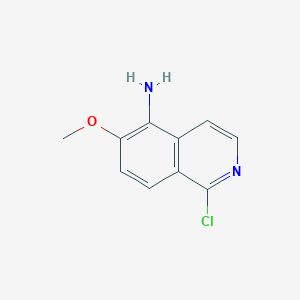


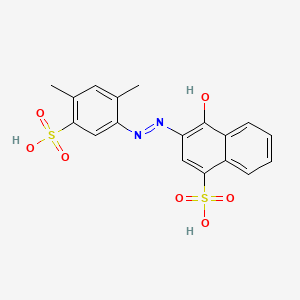
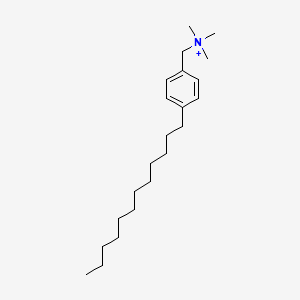
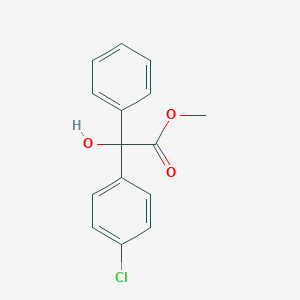
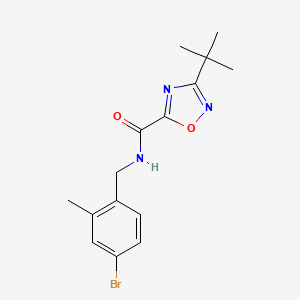
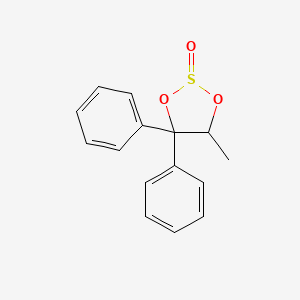
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)


